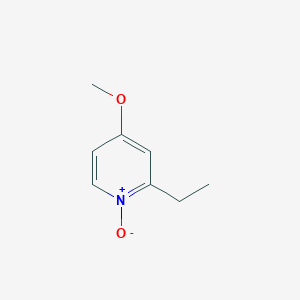
2-Ethyl-4-methoxypyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H11NO2. . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of the methoxy group at the 4-position and the ethyl group at the 2-position, along with the N-oxide functionality, gives this compound unique chemical properties.
Preparation Methods
The synthesis of 2-Ethyl-4-methoxypyridine 1-oxide can be achieved through various methods. One common synthetic route involves the oxidation of 2-ethyl-4-methoxypyridine using hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation.
Industrial production methods may involve more scalable processes, such as continuous flow oxidation, which allows for better control over reaction conditions and yields . These methods are designed to produce the compound in larger quantities while maintaining high purity.
Chemical Reactions Analysis
2-Ethyl-4-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction of the N-oxide group can revert the compound back to 2-ethyl-4-methoxypyridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-4-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methoxypyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide functionality allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
2-Ethyl-4-methoxypyridine 1-oxide can be compared with other pyridine N-oxides, such as:
Pyridine N-oxide: Lacks the ethyl and methoxy substituents, making it less sterically hindered and more reactive.
4-Methoxypyridine N-oxide: Similar structure but without the ethyl group, leading to different chemical properties and reactivity.
2-Methyl-4-methoxypyridine N-oxide: Has a methyl group instead of an ethyl group, which affects its steric and electronic properties.
Properties
IUPAC Name |
2-ethyl-4-methoxy-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORHFVWOXPNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C=CC(=C1)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














